![molecular formula C12H14N2O2 B2388446 N-[3-(N-methylacetamido)phenyl]prop-2-enamide CAS No. 2459725-67-6](/img/structure/B2388446.png)
N-[3-(N-methylacetamido)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(N-methylacetamido)phenyl]prop-2-enamide, also known as MAP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a synthetic compound that belongs to the family of N-arylpropenamides. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of N-[3-(N-methylacetamido)phenyl]prop-2-enamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using N-[3-(N-methylacetamido)phenyl]prop-2-enamide in lab experiments is its potential to inhibit the activity of COX-2 and LOX, which are enzymes involved in the inflammatory response. This makes this compound a potential candidate for the development of anti-inflammatory drugs. Another advantage of using this compound in lab experiments is its potential to induce apoptosis in cancer cells. This makes this compound a potential candidate for the development of anti-cancer drugs. One limitation of using this compound in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for the study of N-[3-(N-methylacetamido)phenyl]prop-2-enamide. One direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another direction is the study of the mechanism of action of this compound, which can help to identify potential targets for drug development. Another direction is the study of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease. Finally, the study of the potential use of this compound as a pesticide in agriculture is another future direction.
合成法
N-[3-(N-methylacetamido)phenyl]prop-2-enamide can be synthesized using different methods, including the Friedel-Crafts acylation of 3-nitroacetophenone, followed by reduction and acetylation. Another method involves the reaction of 3-nitroacetophenone with methylamine, followed by reduction and acetylation. The yield of this compound using these methods varies from 40% to 70%.
科学的研究の応用
N-[3-(N-methylacetamido)phenyl]prop-2-enamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including arthritis, cancer, and Alzheimer's disease. In agriculture, this compound has been shown to have insecticidal properties and has been studied for its potential use as a pesticide. In material science, this compound has been studied for its potential use in the synthesis of novel materials.
特性
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-12(16)13-10-6-5-7-11(8-10)14(3)9(2)15/h4-8H,1H2,2-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFXFSHYKFPZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2388364.png)
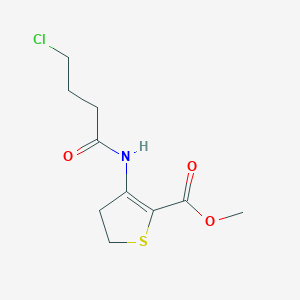
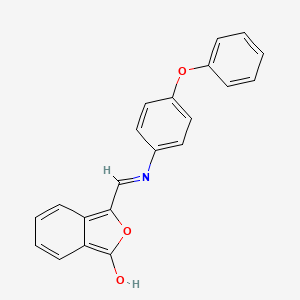

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388369.png)
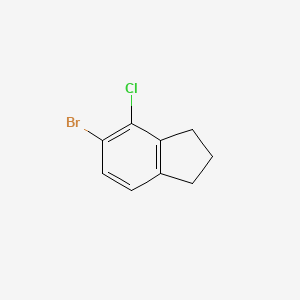
![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)

![2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2388375.png)
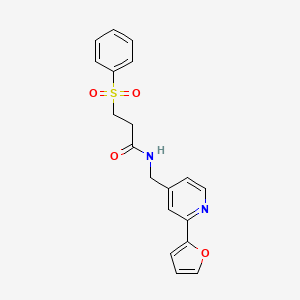
![1-[(4-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2388378.png)
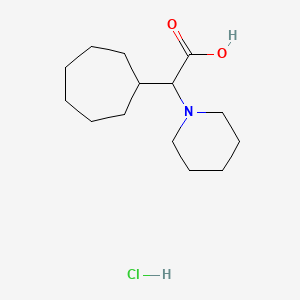
![N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2388380.png)
